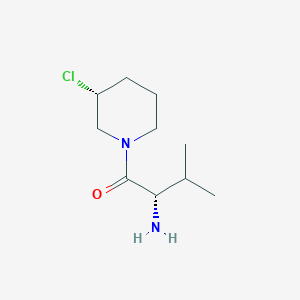
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-1-(®-3-cloro-piperidin-1-il)-3-metil-butan-1-ona es un compuesto quiral con posibles aplicaciones en diversos campos, como la química medicinal, la síntesis orgánica y la farmacología. El compuesto presenta una estructura única con sustituyentes tanto amino como cloro, lo que lo convierte en un tema interesante para la investigación y el desarrollo químicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-2-Amino-1-(®-3-cloro-piperidin-1-il)-3-metil-butan-1-ona normalmente implica reacciones orgánicas de varios pasos. Un enfoque común es comenzar con un derivado de piperidina adecuado, que se somete a cloración para introducir el sustituyente cloro. Este intermedio luego se hace reaccionar con una amina quiral para formar el producto final. Las condiciones de reacción a menudo involucran el uso de solventes como diclorometano o etanol, y catalizadores como complejos de paladio o cobre para facilitar las reacciones.
Métodos de producción industrial
En un entorno industrial, la producción de (S)-2-Amino-1-(®-3-cloro-piperidin-1-il)-3-metil-butan-1-ona puede involucrar reactores por lotes a gran escala donde las condiciones de reacción se optimizan para el rendimiento y la pureza. El uso de reactores de flujo continuo también se puede emplear para mejorar la eficiencia y la escalabilidad del proceso de síntesis. Los pasos de purificación como la cristalización o la cromatografía son esenciales para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-2-Amino-1-(®-3-cloro-piperidin-1-il)-3-metil-butan-1-ona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar iminas o nitrilos correspondientes.
Reducción: El sustituyente cloro se puede reducir a un átomo de hidrógeno, lo que resulta en la formación de un derivado de piperidina.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos como grupos hidroxilo, tiol o amina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, y nucleófilos como el hidróxido de sodio o el amoníaco. Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar la selectividad y el rendimiento.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir iminas o nitrilos, mientras que la reducción puede producir derivados de piperidina.
Aplicaciones Científicas De Investigación
(S)-2-Amino-1-(®-3-cloro-piperidin-1-il)-3-metil-butan-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran interacciones enzimáticas y unión a receptores.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (S)-2-Amino-1-(®-3-cloro-piperidin-1-il)-3-metil-butan-1-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo amino puede formar enlaces de hidrógeno con sitios activos, mientras que el sustituyente cloro puede participar en interacciones hidrofóbicas. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a (S)-2-Amino-1-(®-3-cloro-piperidin-1-il)-3-metil-butan-1-ona incluyen:
- (S)-2-Amino-1-(®-3-hidroxi-piperidin-1-il)-3-metil-butan-1-ona
- (S)-2-Amino-1-(®-3-metil-piperidin-1-il)-3-metil-butan-1-ona
- (S)-2-Amino-1-(®-3-fluoro-piperidin-1-il)-3-metil-butan-1-ona
Unicidad
La singularidad de (S)-2-Amino-1-(®-3-cloro-piperidin-1-il)-3-metil-butan-1-ona radica en su combinación específica de grupos funcionales y estereoquímica, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C10H19ClN2O |
|---|---|
Peso molecular |
218.72 g/mol |
Nombre IUPAC |
(2S)-2-amino-1-[(3R)-3-chloropiperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8-,9+/m1/s1 |
Clave InChI |
NZXBSQVIGCLLFD-BDAKNGLRSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)Cl)N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC(C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


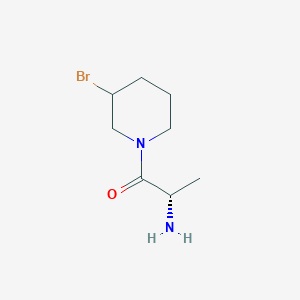

![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755722.png)

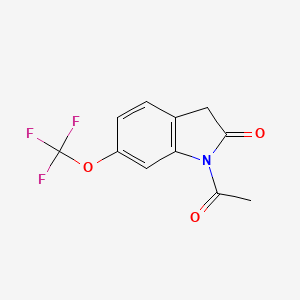
![(3R)-3-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11755753.png)

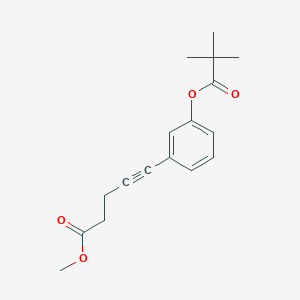

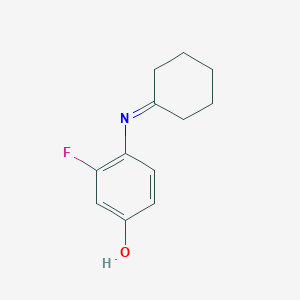
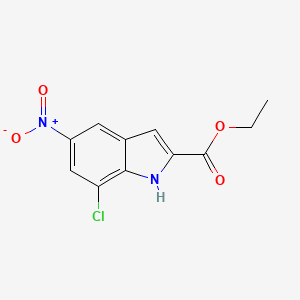
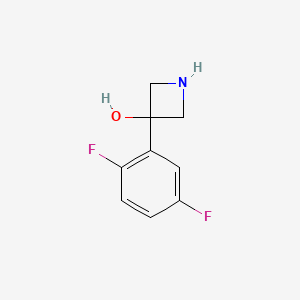
![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
